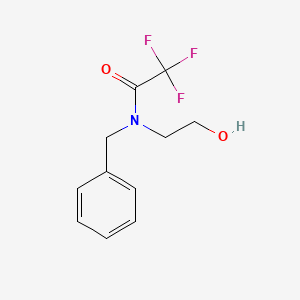![molecular formula C27H39NO B14269473 (E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine CAS No. 138329-18-7](/img/structure/B14269473.png)
(E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a nonyloxy group attached to a phenyl ring and a pentylphenyl group attached to the nitrogen atom of the imine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine typically involves the condensation reaction between 4-(nonyloxy)benzaldehyde and 4-pentylaniline. The reaction is carried out under anhydrous conditions in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of (E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the phenyl rings may engage in π-π interactions with aromatic residues in the target proteins, further influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-1-[4-(Octyloxy)phenyl]-N-(4-pentylphenyl)methanimine
- (E)-1-[4-(Decyloxy)phenyl]-N-(4-pentylphenyl)methanimine
- (E)-1-[4-(Hexyloxy)phenyl]-N-(4-pentylphenyl)methanimine
Uniqueness
(E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine is unique due to the specific length of the nonyloxy chain, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity. This compound’s distinct structural features make it a valuable candidate for various applications in research and industry.
Eigenschaften
CAS-Nummer |
138329-18-7 |
|---|---|
Molekularformel |
C27H39NO |
Molekulargewicht |
393.6 g/mol |
IUPAC-Name |
1-(4-nonoxyphenyl)-N-(4-pentylphenyl)methanimine |
InChI |
InChI=1S/C27H39NO/c1-3-5-7-8-9-10-12-22-29-27-20-16-25(17-21-27)23-28-26-18-14-24(15-19-26)13-11-6-4-2/h14-21,23H,3-13,22H2,1-2H3 |
InChI-Schlüssel |
LEYOAPMRXREVDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


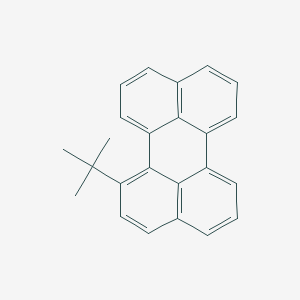
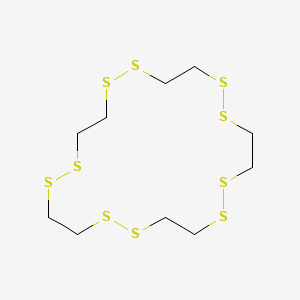
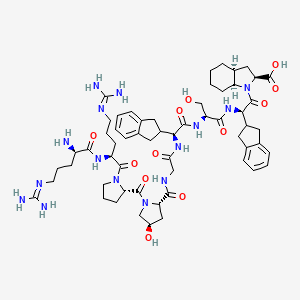
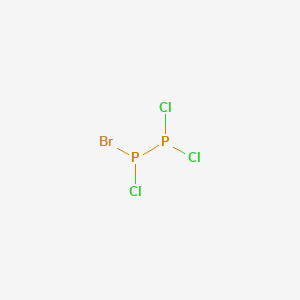
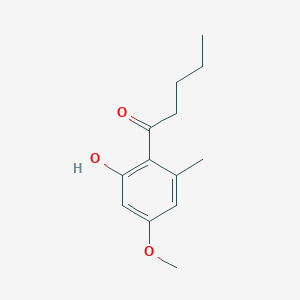
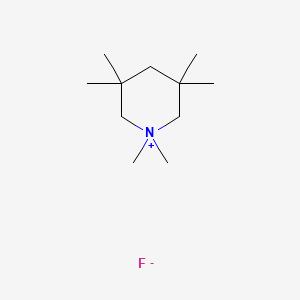
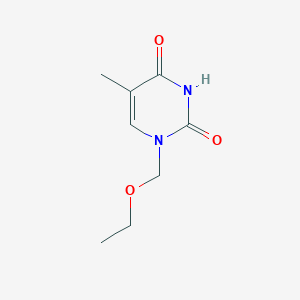
![3-[4-(Hexyloxy)phenyl]prop-2-enal](/img/structure/B14269437.png)
![{[(Hexa-1,5-dien-3-yl)oxy]methyl}benzene](/img/structure/B14269442.png)
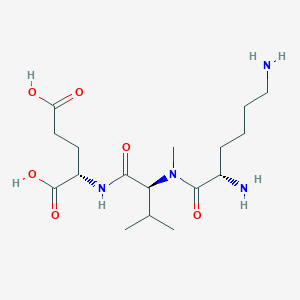
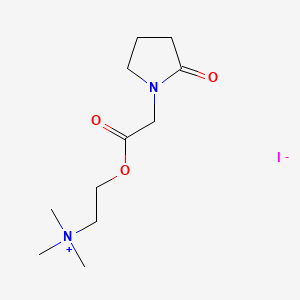
![11-Methyl-7-propyldibenzo[b,h][1,6]naphthyridin-4-ol](/img/structure/B14269453.png)
![N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine](/img/structure/B14269471.png)
